molecular formula C7H16N2O B3253567 O-(2-(Piperidin-1-yl)ethyl)hydroxylamine CAS No. 22460-65-7

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine

Cat. No.: B3253567
CAS No.: 22460-65-7
M. Wt: 144.21 g/mol
InChI Key: YOUVHXQKCSEVSP-UHFFFAOYSA-N
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Description

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine is an organic compound that features a piperidine ring attached to an ethyl chain, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine typically involves the reaction of piperidine with ethylene oxide to form 2-(piperidin-1-yl)ethanol. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ethyl chain can undergo substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted ethyl derivatives depending on the substituent introduced.

Scientific Research Applications

O-(2-(Piperidin-1-yl)ethyl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, altering the activity of target proteins and influencing cellular pathways. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a wide range of applications in medicinal chemistry.

    2-(Piperidin-1-yl)ethanol: An intermediate in the synthesis of O-(2-(Piperidin-1-yl)ethyl)hydroxylamine.

    Hydroxylamine: A versatile reagent used in various chemical reactions.

Uniqueness

This compound is unique due to the combination of the piperidine ring and the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

O-(2-piperidin-1-ylethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-10-7-6-9-4-2-1-3-5-9/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVHXQKCSEVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553805
Record name O-[2-(Piperidin-1-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22460-65-7
Record name O-[2-(Piperidin-1-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-(Piperidin-1-yl)ethyl)hydroxylamine
Reactant of Route 2
O-(2-(Piperidin-1-yl)ethyl)hydroxylamine
Reactant of Route 3
O-(2-(Piperidin-1-yl)ethyl)hydroxylamine
Reactant of Route 4
O-(2-(Piperidin-1-yl)ethyl)hydroxylamine
Reactant of Route 5
O-(2-(Piperidin-1-yl)ethyl)hydroxylamine
Reactant of Route 6
O-(2-(Piperidin-1-yl)ethyl)hydroxylamine

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